![molecular formula C14H21N3O B7921204 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921204.png)
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl-methyl-amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-methyl-amino group. The final step involves the addition of the amino group to the ethanone backbone. Reaction conditions often include the use of catalysts, solvents like dioxane, and reagents such as acid chlorides and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the amino group and have similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are used in various medicinal applications.
Uniqueness
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11,15H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKSBRCQDFPUEY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921121.png)
![1-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921125.png)
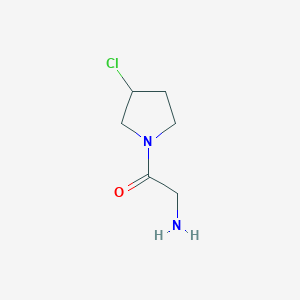
![1-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921139.png)
![1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921150.png)
![1-[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921159.png)
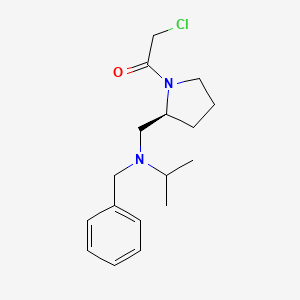
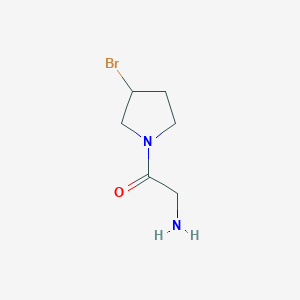
![1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921179.png)
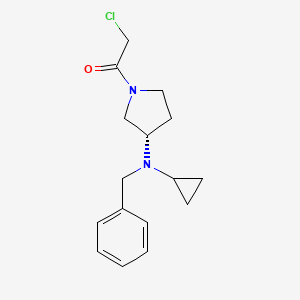
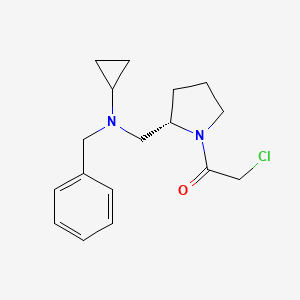
![1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921194.png)
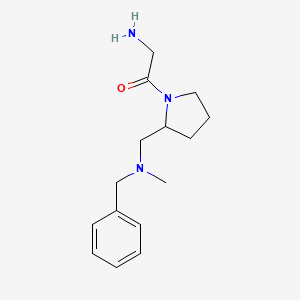
![2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921210.png)
